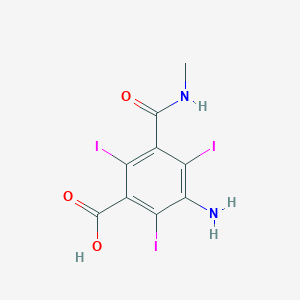

5-amino-2,4,6-triiodo-N-methylisophthalamic acid

Description

Properties

IUPAC Name |

3-amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7I3N2O3/c1-14-8(15)2-4(10)3(9(16)17)6(12)7(13)5(2)11/h13H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKBAWZIVNNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7I3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177353 | |

| Record name | 3-Amino-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-89-9 | |

| Record name | 3-Amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4,6-triiodo-N-methylisophthalamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2,4,6-TRIIODO-N-METHYLISOPHTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3PN1N22K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Substrate Selection and Reaction Conditions

The foundational approach involves iodinating 5-amino-N-methylisophthalamic acid precursors using iodine monochloride (ICl) in aqueous media. As detailed in US5013865A, the substrate—5-amino-N-methylisophthalamic acid or its derivatives—is reacted with ICl under tightly controlled pH (0.5–2.5) and temperature (75–85°C) to achieve triiodination. The process requires stoichiometric excess of the substrate during reagent coaddition to minimize side reactions, such as hydrolysis or incomplete iodination.

Table 1: Key Parameters for ICl-Based Iodination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–85°C | Prevents ICl decomposition |

| pH | 1.0–2.0 | Maximizes electrophilic iodination |

| Substrate:ICl Ratio | 1:1.01 (molar) | Minimizes unreacted ICl |

| Reaction Time | 2–4 hours | Ensures complete substitution |

Industrial-Scale Adaptations

Large-scale production (e.g., 2000-gallon reactors) employs automated dosing systems to maintain the substrate’s instantaneous excess over ICl. A case study from US5013865A describes simultaneous addition of 5-amino-N-methylisophthalamic acid (780 lbs) and ICl solution (378 gallons) over 2.5 hours, achieving 95% conversion. Post-reaction, sodium bisulfite quenches residual ICl, and pH adjustment to 4–7 precipitates the product. However, this method generates HCl as a byproduct, necessitating corrosion-resistant equipment and increasing waste treatment costs.

Alternative Synthesis via Dimethyl Sulfoxide (DMSO)-Mediated Iodination

Reaction Mechanism and Reagent Optimization

CN113200883A introduces a greener route using iodide salts (KI, NaI) and DMSO under acidic conditions. Here, DMSO oxidizes iodide to iodine (I₂), which undergoes electrophilic substitution on 5-aminoisophthalic acid. Hydrochloric acid (HCl) or sulfuric acid protonates the aromatic ring, enhancing iodination at the 2, 4, and 6 positions. A molar ratio of 1:6–9 (substrate:iodide) and 80–100°C heating for 16–20 hours yield 68–70% product.

Table 2: DMSO-Iodide Method vs. Traditional ICl Approach

Post-Treatment and Purification

Post-reaction, the crude product is dissolved in alkaline solution (e.g., 1M KOH), decolorized with activated carbon, and reprecipitated via acidification. Example 1 from CN113200883A reports 95% purity after neutralization with HCl and washing. This method reduces solid waste by 40% compared to ICl routes, aligning with sustainable manufacturing trends.

Critical Analysis of Methodological Limitations

Impurity Profiles and Yield Challenges

The ICl method’s main drawback is impurity generation, including hydrolyzed analogs and mono-/di-iodinated byproducts, which require chromatographic purification. In contrast, the DMSO route produces fewer impurities but faces challenges in controlling iodination regioselectivity at scales exceeding 100 kg.

Economic and Environmental Considerations

ICl-based synthesis incurs higher costs due to reagent toxicity and waste treatment. A life-cycle assessment estimates $12–15/kg disposal costs for HCl-neutralization byproducts. The DMSO method lowers operational expenses to $5–7/kg but requires costly DMSO recovery systems .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4,6-triiodo-N-methylisophthalamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of iodine.

Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.

Substitution: The amino and methylcarbamoyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzoic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medical Imaging

Radiocontrast Agent

The compound is predominantly used as a radiocontrast agent in imaging techniques such as computed tomography (CT) scans. The iodine content provides high radiopacity, allowing for enhanced visibility of internal structures during imaging procedures. This application is critical for diagnosing and monitoring various medical conditions .

Intermediate in X-ray Contrast Agents

5-Amino-2,4,6-triiodo-N-methylisophthalamic acid serves as an intermediate in the synthesis of nonionic iodinated X-ray contrast agents. These agents are essential for improving image quality during X-ray examinations, facilitating better diagnostic outcomes .

Analytical Chemistry

Reference Standard and Reagent

In analytical chemistry, this compound is utilized as a reference standard and reagent across various analytical techniques including chromatography and mass spectrometry. Its role ensures the accuracy and reliability of results obtained from these methods, making it invaluable in laboratory settings .

Supramolecular Chemistry

Synthesis of Salts with N-Heterocycles

The compound has been involved in the synthesis of salts with aromatic coformers like pyridine tetrazolium and tetramethylpyrazine. These salts exhibit significant hydrogen bonding interactions that contribute to the formation of complex three-dimensional structures, showcasing its utility in supramolecular chemistry.

Mechanism of Action

The mechanism of action of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid primarily involves its interaction with iodine receptors and pathways in biological systems. The high iodine content allows it to effectively enhance contrast in imaging techniques by increasing the absorption of X-rays in targeted tissues . The compound’s molecular structure enables it to bind to specific proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of 5-Amino-2,4,6-Triiodo-N-Methylisophthalamic Acid and Analogs

Table 2: Comparison of Contrast Agent Derivatives

| Derivative | Ionic/Nonionic | Osmolality (mOsm/kg) | Clinical Use | Key Advantage |

|---|---|---|---|---|

| Iopamidol | Nonionic | 616 | Vascular imaging | Low nephrotoxicity |

| Iotalamic acid | Ionic | 1500 | CT scans | High radiopacity |

| 5-Gluconamido-N-methylisophthalamic acid | Nonionic | 300 | Renal imaging | High solubility |

| References |

Biological Activity

Overview

5-Amino-2,4,6-triiodo-N-methylisophthalamic acid (CAS 2280-89-9) is a synthetic organic compound notable for its high iodine content, which renders it useful in various biomedical applications, particularly as a contrast agent in medical imaging. This compound has garnered attention for its biological activity, particularly in the context of iodine metabolism and its implications in diagnostic imaging.

- Molecular Formula : C9H7I3N2O3

- Molecular Weight : 571.88 g/mol

- Structure : The compound features three iodine atoms, an amino group, and a methylisophthalamic structure that contributes to its unique properties.

The biological activity of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid primarily involves its interaction with iodine receptors in biological systems. The high iodine content enhances the absorption of X-rays, making it effective for imaging purposes. This mechanism is crucial for its application in various radiographic procedures where visualization of internal structures is necessary.

1. Medical Imaging

5-Amino-2,4,6-triiodo-N-methylisophthalamic acid is predominantly used as a contrast agent in medical imaging techniques such as:

- Angiography : Enhances visualization of blood vessels.

- Computed Tomography (CT) : Improves the clarity of images obtained from CT scans.

The compound's efficacy in these applications stems from its ability to increase the contrast between different tissues due to its iodine content.

2. Iodine Metabolism Studies

This compound is utilized in biological assays to study iodine metabolism and its physiological effects on various biological systems. Research indicates that it can influence thyroid function and other iodine-related metabolic pathways.

Case Studies and Experimental Data

Several studies highlight the biological activity and safety profile of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid:

- Safety Assessments :

- Imaging Efficacy :

- Comparative Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Iodine Content | Primary Use | Unique Features |

|---|---|---|---|

| 5-Amino-2,4,6-triiodo-N-methylisophthalamic acid | High | Contrast agent | Enhanced tissue visibility |

| Diatrizoic acid | Moderate | Contrast agent | Different molecular structure |

| Iotalamic acid | Moderate | Contrast agent | Similar iodine content but different functional groups |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-amino-2,4,6-triiodo-N-methylisophthalamic acid, and how is reaction progress monitored?

- Methodology : The compound is synthesized via iodination of 5-amino-N-methylisophthalamic acid using potassium iodochloride (KICl₂) in aqueous acidic conditions. Reaction progress is tracked using thin-layer chromatography (TLC) with solvent systems like benzene–methyl ethyl ketone–formic acid (60:25:25) . Post-synthesis, purification involves recrystallization from isopropyl alcohol and conversion to sodium salts for improved solubility .

- Key Data : Typical yields range from 53.6% (crude) to 76.5% after purification . Elemental analysis confirms purity (e.g., C: 23.57%, H: 2.52%, I: 48.79%, N: 3.87%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Validates molecular structure and substitution patterns .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : Ensures stoichiometric consistency .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities .

Q. What are the primary applications of this compound in academic research?

- Applications : Serves as a precursor for non-ionic X-ray contrast agents (e.g., iothalamate meglumine) . Derivatives like 5-gluconamido and 5-acetamido analogs are synthesized for toxicity profiling and solubility studies .

Advanced Research Questions

Q. How can researchers address low yields or impurities during large-scale synthesis?

- Methodology : Optimize reaction conditions (e.g., stoichiometric ratios, solvent choice). For example, using dimethylacetamide (DMAC) as a solvent improves reaction homogeneity . Scale-up protocols recommend iterative washing and filtration instead of column chromatography .

- Data Contradictions : Yields vary between 53.6% (direct iodination) and 76.5% (acetylated derivatives) due to side reactions; TLC-guided purification minimizes impurities .

Q. What strategies are used to evaluate the environmental impact of this compound, particularly in wastewater?

- Methodology : Anaerobic microbial consortia can reductively deiodinate the compound, reducing toxicity. Studies show complete deiodination under anaerobic conditions, monitored via HPLC or mass spectrometry .

- Key Finding : 5-Amino-2,4,6-triiodoisophthalic acid (a related compound) is fully degraded by Anaeromyxobacter spp., suggesting similar pathways for the N-methyl derivative .

Q. How do crystallographic techniques resolve structural ambiguities in iodinated derivatives?

- Methodology : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond angles and torsion angles. For example, the –CO₂H groups in 5-amino-2,4,6-triiodoisophthalic acid exhibit torsional angles of 83.0° and 86.5° relative to the aromatic plane .

- Software Note : SHELX programs are preferred for high-resolution data due to robustness in handling twinned or incomplete datasets .

Q. What experimental designs are used to assess acute toxicity in preclinical studies?

- Methodology : Intravenous LD₅₀ tests in murine models, with toxicity expressed as mg iodine/kg body weight. For the N-methylglucamine salt, the LD₅₀ is ~19.2 g/kg, indicating low acute toxicity .

- Advanced Consideration : Toxicity varies with counterions; sodium salts show higher solubility but comparable safety profiles .

Q. How can conflicting data on iodination efficiency be reconciled across studies?

- Methodology : Cross-validate iodination methods (e.g., KICl₂ vs. I₂/HIO₃). Reproduce conditions from Hoey (1964) using controlled stoichiometry and pH . Discrepancies often arise from incomplete reaction monitoring—TLC or in situ Raman spectroscopy improves reproducibility .

Methodological Notes

- Synthesis Optimization : Prioritize TLC for real-time monitoring and use DMAC to enhance reaction rates .

- Structural Confirmation : Combine NMR, IR, and elemental analysis; reserve X-ray crystallography for polymorph studies .

- Environmental Safety : Employ anaerobic biodegradation assays to assess ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.